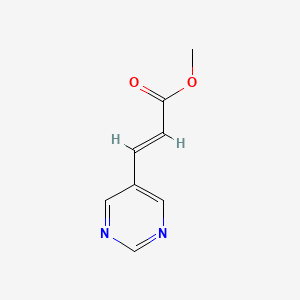

(E)-methyl 3-(pyrimidin-5-yl)acrylate

説明

Contextualization within Heterocyclic Chemistry and Unsaturated Esters

The structure of (E)-methyl 3-(pyrimidin-5-yl)acrylate places it firmly within two significant classes of organic compounds: heterocyclic aromatics and α,β-unsaturated esters.

Heterocyclic Chemistry: The pyrimidine (B1678525) core is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. This arrangement makes it an electron-deficient (π-deficient) heterocycle. Pyrimidine is a foundational structure in biochemistry, forming the core of nucleobases such as cytosine, thymine, and uracil (B121893), which are essential components of DNA and RNA. In synthetic chemistry, the pyrimidine ring is considered a "privileged scaffold" because its derivatives exhibit a vast range of biological activities, leading to their widespread use in pharmaceuticals and agrochemicals. nih.govnih.gov The nitrogen atoms can act as hydrogen bond acceptors, which is crucial for molecular recognition and binding to biological targets. nih.gov

Unsaturated Esters: The methyl acrylate (B77674) portion of the molecule is a classic α,β-unsaturated ester. This functional group is a versatile Michael acceptor, readily undergoing conjugate addition reactions with a wide array of nucleophiles. It is also a key participant in various carbon-carbon bond-forming reactions, including palladium-catalyzed cross-coupling reactions. researchgate.net The geometry of the double bond, fixed in the (E)-configuration, is crucial for determining the three-dimensional structure of any subsequent, more complex molecules derived from it.

Significance of Pyrimidine-Containing Acrylate Scaffolds in Organic Synthesis

The combination of a pyrimidine ring and an acrylate moiety creates a bifunctional scaffold with significant utility in organic synthesis. These structures serve as powerful intermediates for constructing complex, high-value molecules, particularly in the field of medicinal chemistry.

The pyrimidine ring can be functionalized at its various carbon and nitrogen positions, while the acrylate tail provides a reactive handle for chain extension, cyclization, or the introduction of other functional groups. This dual reactivity allows chemists to build molecular complexity in a controlled and predictable manner.

Several well-established synthetic methods are highly effective for the preparation of heteroaryl acrylates like this compound, ensuring their accessibility for research. The two most prominent methods are the Horner-Wadsworth-Emmons (HWE) reaction and the Mizoroki-Heck reaction. rsc.orgnih.gov

The Horner-Wadsworth-Emmons reaction typically involves the condensation of an aldehyde (e.g., pyrimidine-5-carbaldehyde) with a phosphonate (B1237965) ester ylide (e.g., trimethyl phosphonoacetate) in the presence of a base. This method is renowned for its high (E)-stereoselectivity, making it ideal for synthesizing the target compound. rsc.orgchemicalbook.comresearchgate.net

The Mizoroki-Heck reaction is a powerful palladium-catalyzed cross-coupling of an aryl or vinyl halide with an alkene. nih.gov In this context, this compound could be synthesized by coupling a 5-halopyrimidine (such as 5-bromopyrimidine) with methyl acrylate. This reaction is fundamental to modern organic synthesis for its reliability and functional group tolerance. researchgate.net

Plausible Synthetic Routes to this compound

| Reaction Name | Reactant 1 | Reactant 2 | Typical Catalyst/Base | Key Feature |

|---|---|---|---|---|

| Horner-Wadsworth-Emmons | Pyrimidine-5-carbaldehyde | Trimethyl phosphonoacetate | Base (e.g., DBU, NaH) | High (E)-stereoselectivity |

| Mizoroki-Heck Coupling | 5-Bromopyrimidine | Methyl acrylate | Palladium catalyst (e.g., Pd(OAc)₂) | High functional group tolerance |

Overview of Advanced Research Domains Pertaining to this compound

The primary application domain for pyrimidine-containing acrylate scaffolds, including this compound, is in the synthesis of biologically active compounds for the pharmaceutical industry. Patent literature reveals their crucial role as intermediates in the development of targeted therapies.

A significant area of research is the synthesis of kinase inhibitors . Many modern cancer therapies function by inhibiting specific protein kinases that drive tumor growth. Pyrimidine derivatives are frequently used as the core scaffold for these inhibitors. For example, related pyrimidine-acrylate structures are key intermediates in the synthesis of complex pyrrolopyrimidine compounds like Ribociclib, a CDK4/6 inhibitor used in the treatment of breast cancer. chemicalbook.com In these multi-step syntheses, the acrylate moiety is often used to construct an adjacent ring system through intramolecular cyclization reactions, ultimately forming the final complex drug molecule.

Furthermore, these scaffolds are utilized in the creation of novel fungicides and other agrochemicals . The strobilurin class of fungicides, for instance, often features a substituted acrylate pharmacophore. The synthesis of azoxystrobin, a broad-spectrum fungicide, involves an intermediate, (E)-methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate, which highlights the importance of the pyrimidine-acrylate framework in this sector. researchgate.net The research in these domains focuses on creating efficient, scalable, and high-yielding synthetic routes to these vital intermediates to support the development of new therapeutic and agricultural products.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

methyl (E)-3-pyrimidin-5-ylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c1-12-8(11)3-2-7-4-9-6-10-5-7/h2-6H,1H3/b3-2+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGHMTMQOSKKDGC-NSCUHMNNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CN=CN=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CN=CN=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866621-24-1 | |

| Record name | methyl (2E)-3-(pyrimidin-5-yl)prop-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for E Methyl 3 Pyrimidin 5 Yl Acrylate and Its Pyrimidinyl Acrylate Analogues

Transition Metal-Catalyzed Coupling Reactions in the Formation of (E)-methyl 3-(pyrimidin-5-yl)acrylate Linkages

Transition metal catalysis, particularly using palladium, has revolutionized the formation of C-C bonds. Two of the most powerful and widely adopted methods for synthesizing pyrimidinyl acrylates are the Palladium-Catalyzed Heck Reaction and the Suzuki-Miyaura Cross-Coupling reaction. These methodologies provide robust pathways to the target structures by coupling pyrimidine (B1678525) electrophiles with acrylate (B77674) synthons.

Palladium-Catalyzed Heck Reactions for Carbon-Carbon Bond Formation

The Mizoroki-Heck reaction, commonly known as the Heck reaction, is a cornerstone of palladium-catalyzed C-C bond formation. It involves the coupling of an unsaturated halide, such as a halopyrimidine, with an alkene, like methyl acrylate, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction is highly valued for its ability to form substituted alkenes with high stereoselectivity. organic-chemistry.org For the synthesis of this compound, a typical approach involves the reaction of a 5-halopyrimidine (e.g., 5-bromopyrimidine or 5-iodopyrimidine) with methyl acrylate.

The Heck reaction is renowned for its predictable selectivity. In the case of monosubstituted alkenes like methyl acrylate, the coupling almost exclusively occurs at the unsubstituted vinylic carbon, a phenomenon known as regioselectivity. nih.govbuecher.de The mechanism involves the migratory insertion of the alkene into a palladium-pyrimidine bond. For electron-deficient olefins such as methyl acrylate, this insertion typically proceeds in a 2,1-fashion, where the pyrimidinyl group adds to the carbon atom not bearing the ester group, leading to the desired 3-substituted acrylate product. nih.govscispace.com

Stereoselectivity in the Heck reaction is primarily governed by the syn β-hydride elimination step. libretexts.org This step, where a hydrogen atom is removed from the carbon adjacent to the newly formed C-C bond, preferentially occurs from a conformation that leads to the thermodynamically more stable (E)-isomer (trans-alkene). libretexts.org This intrinsic preference makes the Heck reaction particularly suitable for synthesizing the (E)-isomer of methyl 3-(pyrimidin-5-yl)acrylate. While the (E)-isomer is favored, factors like the specific catalyst, ligands, and reaction conditions can sometimes influence the E/Z ratio of the final product.

The efficiency and outcome of the Heck reaction are highly dependent on the choice of catalyst, ligands, base, and solvent. The optimization of these parameters is crucial for achieving high yields and selectivity in the synthesis of this compound.

Catalyst Precursors: Common palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)₂), palladium chloride (PdCl₂), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). wikipedia.org Pd(II) sources are reduced in situ to the active Pd(0) species that enters the catalytic cycle. libretexts.org

Ligands: Phosphine ligands are frequently employed to stabilize the palladium catalyst and modulate its reactivity. Triphenylphosphine (PPh₃) is a common choice. However, for challenging substrates like electron-deficient heteroaryl chlorides, more electron-rich and sterically demanding ligands, such as tri-tert-butylphosphine (P(t-Bu)₃) or bulky N-heterocyclic carbenes (NHCs), can significantly improve catalytic activity. organic-chemistry.orgnih.gov Phosphine-free systems, sometimes referred to as "ligandless" conditions (often using phase-transfer catalysts like tetra-n-butylammonium bromide), have also been developed, offering a simpler and more cost-effective approach. nih.gov

Bases and Solvents: A base is required to neutralize the hydrogen halide (HX) produced during the reaction. wikipedia.org Common choices include organic bases like triethylamine (NEt₃) and inorganic bases such as potassium carbonate (K₂CO₃) or sodium acetate (NaOAc). wikipedia.org The choice of solvent is also critical, with polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile (MeCN), and N-methyl-2-pyrrolidone (NMP) being widely used. nih.govresearchgate.net

| Heteroaryl Halide | Alkene | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| Iodobenzene | Methyl Acrylate | Pd(OAc)₂ | None | NEt₃ / Na₂CO₃ | NMP | 120 | High |

| 3-Iodoindazole | Methyl Acrylate | PdCl₂(dppf) | dppf | NEt₃ | DMF | 50 | 62 |

| Aryl Bromide | n-Butyl Acrylate | Pd(OAc)₂ | Phosphine-Imidazolium Salt | K₂CO₃ | Toluene | 120 | >95 |

The catalytic cycle of the Heck reaction is generally accepted to proceed through several key steps. libretexts.orgmdpi.com

Pre-catalyst Activation: If a Pd(II) salt like Pd(OAc)₂ is used, it is first reduced in situ to the catalytically active Pd(0) species. libretexts.org

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the 5-halopyrimidine, forming a pyrimidinyl-palladium(II) complex. This is often the rate-determining step of the cycle. libretexts.orgmdpi.com The reactivity of the halide typically follows the order I > Br > Cl. illinois.edu

Olefin Coordination and Insertion: Methyl acrylate coordinates to the palladium(II) center. This is followed by a migratory insertion, where the pyrimidinyl group is transferred to one of the vinylic carbons of the acrylate, forming a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate. libretexts.org

β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated and transferred to the palladium center, forming a hydrido-palladium(II) complex and releasing the final product, this compound. This step establishes the double bond and typically favors the trans or (E)-configuration. mdpi.com

Reductive Elimination: The base present in the reaction mixture removes the hydrogen halide from the hydrido-palladium(II) complex, regenerating the Pd(0) catalyst, which can then enter a new catalytic cycle. libretexts.org

Suzuki-Miyaura Cross-Coupling Strategies Employing Pyrimidine Precursors

The Suzuki-Miyaura reaction is another powerful palladium-catalyzed method for C-C bond formation, coupling an organoboron compound with an organohalide or triflate. mdpi.com In the context of synthesizing pyrimidinyl acrylates, this could theoretically involve coupling a pyrimidine-boron species with a halogenated acrylate, or more commonly, coupling a halopyrimidine with an acrylate-boron species. However, the most direct application for the synthesis of this compound involves precursors where the pyrimidine ring itself is functionalized with a boron-containing group. illinois.edu

This reaction is favored in industrial and pharmaceutical settings due to the mild reaction conditions, high functional group tolerance, and the generally low toxicity of the boron-containing byproducts. mdpi.com

A key strategy for Suzuki-Miyaura coupling involves the use of pyrimidine-5-boronic acid or its esters (like pinacol esters) as the nucleophilic partner, reacting with a suitable vinyl electrophile such as methyl β-bromoacrylate. The general catalytic cycle involves oxidative addition of the vinyl halide to a Pd(0) catalyst, followed by transmetalation with the pyrimidinylboronic acid (activated by a base), and finally reductive elimination to yield the product and regenerate the Pd(0) catalyst. youtube.com

However, heteroaryl boronic acids, particularly those of nitrogen-containing heterocycles like pyrimidine, can be unstable and prone to decomposition (protodeboronation) under reaction conditions. nih.govnih.gov This instability can lead to low yields and limit the practicality of the method.

To overcome this limitation, pyrimidinyl sulfinates have emerged as highly effective and stable alternatives to boronic acids. tcichemicals.com Sodium pyrimidine-2-sulfinate, for example, can be used as a robust nucleophilic coupling partner in palladium-catalyzed reactions with aryl and vinyl halides. tcichemicals.comacs.org These sulfinate salts are often bench-stable solids and can be prepared straightforwardly, offering significant advantages in handling and reactivity. acs.org The desulfinative cross-coupling reaction provides an excellent scope and utility, especially for challenging heteroaromatic systems. nih.govacs.org

| Precursor Type | Structure Example | Advantages | Disadvantages |

|---|---|---|---|

| Pyrimidinyl Boronic Acid | Pyrimidine-5-boronic acid | Wide precedent in Suzuki reactions, commercially available. | Often unstable, prone to protodeboronation, can be difficult to prepare and handle. nih.govnih.gov |

| Pyrimidinyl Sulfinate | Sodium Pyrimidine-5-sulfinate | Bench-stable solids, excellent reactivity, good functional group tolerance. tcichemicals.comacs.org | Less established methodology compared to boronic acids. |

Michael Addition Reactions for the Construction of Pyrimidinyl Acrylate Architectures

The Michael addition reaction is a versatile tool in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov In the context of pyrimidine synthesis, unconventional Michael addition pathways have been explored to construct the pyrimidine core. One such approach involves the aza-Michael addition of amidines to electrophilic diynes. mdpi.com This reaction proceeds through two consecutive aza-Michael additions, followed by a domino process involving a hydrogen shift and a rsc.orgrsc.org-sigmatropic rearrangement to yield functionalized pyrimidine derivatives. mdpi.com

Another strategy utilizes fluorinated 2-bromoenones and aryl- or alkylamidines to synthesize trifluoromethylated pyrimidines. mdpi.com The reaction sequence involves an aza-Michael addition, followed by intramolecular cyclization and a dehydrohalogenation/dehydration sequence. mdpi.com The presence of the trifluoromethyl group is crucial for achieving high selectivity and yields under mild conditions. mdpi.com

Microwave irradiation has been shown to significantly enhance the efficiency of Michael addition reactions. nih.gov A simple and efficient protocol for the Michael addition of amines to α,β-unsaturated esters under microwave irradiation has been developed, leading to a significant decrease in reaction time, increased yields, and higher product purity compared to conventional heating methods. nih.gov For instance, the addition of (S)-α-methylbenzylamine to methyl acrylate was completed in 10 minutes at 80°C with a 95% yield under microwave irradiation, whereas conventional heating required prolonged refluxing for 9 days to achieve a 74% yield. nih.gov

Furthermore, a direct, single-step procedure for synthesizing substituted pyrimidines involves a Lewis-acid-promoted [3+3] annulation between 3-ethoxycyclobutanones and amidines. mdpi.com In this reaction, the 3-ethoxycyclobutanones act as 1,3-dicarbonyl surrogates. mdpi.com

Enzyme-catalyzed Michael additions offer a green and stereoselective alternative for the synthesis of pyrimidine derivatives. Lipases, in particular, have been shown to catalyze the Michael addition of pyrimidine nucleobases, such as fluorouracil, uracil (B121893), and thymine, to disaccharide acrylates. researchgate.net In a study using Lipase M from Mucor javanicus, the reaction was carried out in pyridine (B92270) at 50°C for 72 hours, yielding new pyrimidine derivatives containing a branched sugar in yields ranging from 56% to 75%. researchgate.net This enzymatic approach provides a method for the synthesis of modified nucleosides with potential biological applications.

The versatility of lipases is further demonstrated in a chemo-enzymatic cascade for the one-pot stereoselective synthesis of (S)-flavanones. researchgate.net This process involves a lipase-catalyzed cross-aldol condensation followed by an intramolecular oxa-Michael addition, where Mucor javanicus lipase was found to be the most effective enzyme for the cyclization step. researchgate.net

Table 2: Enzyme-Catalyzed Michael Addition of Pyrimidines to Disaccharide Acrylates

| Pyrimidine Substrate | Product Yield (%) |

| Fluorouracil | 56-75 |

| Uracil | 56-75 |

| Thymine | 56-75 |

Data represents the range of yields obtained for the addition of different pyrimidine bases to various disaccharide acrylates catalyzed by Lipase M from Mucor javanicus. researchgate.net

Cycloaddition Reactions in the Synthesis of Pyrimidine-Fused Acrylate Systems

Palladium-catalyzed asymmetric formal [3+2] cycloaddition reactions have been developed as a powerful tool for the synthesis of chiral heterocyclic compounds, including isonucleoside analogues. A highly efficient method involves the reaction of α-N-heterocyclic acrylates with vinyl epoxides. dntb.gov.ua This reaction allows for the construction of isonucleoside analogs with high enantioselectivity. dntb.gov.ua

In a related approach, the palladium-catalyzed [3+2] cycloaddition of vinylcyclopropanes with cyclic sulfamidate imine-derived 1-azadienes provides highly functionalized spiroheterocycles. nih.gov This reaction proceeds with high enantio- and diastereoselectivity, yielding products with three contiguous stereocenters. nih.gov The choice of ligand is critical for achieving high stereocontrol in these transformations. nih.govnih.gov

The Diels-Alder reaction, a [4+2] cycloaddition, is a fundamental transformation in organic synthesis for the construction of six-membered rings. pennsci.org While less common for the direct synthesis of the pyrimidine ring itself, it is a valuable tool for creating fused-ring systems. Biomass-derived furans can act as dienes in Diels-Alder reactions with acrylate dienophiles to form oxanorbornene intermediates, which can be further converted to valuable aromatic compounds. nih.gov The reactivity in these reactions is governed by the frontier molecular orbital (FMO) energies of the diene and dienophile. nih.gov

1,3-Dipolar cycloadditions are a versatile method for synthesizing five-membered heterocyclic rings. wikipedia.org This reaction involves a 1,3-dipole and a dipolarophile, which is often an alkene or alkyne. wikipedia.org For instance, the reaction of azomethine ylides with acrylate dipolarophiles can produce pyrrolidine rings. wikipedia.orgresearchgate.net A specific application is the [3+2]-cycloaddition of azomethinylides to 2-arylmethylidentiazolo[3,2-a]pyrimidines, which proceeds regio- and diastereoselectively to form dispyroheterocycles. mdpi.com The reaction occurs specifically at the exocyclic double bond of the pyrimidine derivative. mdpi.com

Photochemical [2+2] Cycloaddition and Dimerization Processes of Acrylate Derivatives

Photochemical [2+2] cycloaddition is a notable reaction for compounds containing carbon-carbon double bonds, such as acrylate derivatives. nsf.govyoutube.comaklectures.com This reaction, induced by light, involves the direct addition of two alkene moieties to form a cyclobutane ring. nsf.gov When this reaction occurs between two identical molecules, it is referred to as dimerization. The process is a concerted, one-step mechanism where two pi bonds are broken and two new sigma bonds are formed, leading to a cyclobutane structure. youtube.com This type of reaction is typically not feasible under thermal conditions due to unfavorable orbital overlap, but becomes possible when light energy excites an electron to a higher energy molecular orbital. youtube.comaklectures.com

The study of photochemical dimerization has been extended to various heteroaryl acrylates, such as methyl 3-(2-furyl)acrylate. dnu.dp.uanih.gov In such cases, the reaction can lead to a mixture of different stereoisomeric and regioisomeric cyclobutane dimers. nih.gov The regioselectivity and stereoselectivity of these reactions are influenced by factors like the structure of the heterocyclic ring and the reaction conditions. dnu.dp.ua For instance, in the dimerization of methyl 3-(2-furyl)acrylate, the reaction demonstrates high regioselectivity, which can be explained by the interaction of frontier molecular orbitals between a molecule in its excited triplet state and another in its ground state. nih.gov The use of a photosensitizer, such as benzophenone, can facilitate the population of the excited triplet state required for the reaction to proceed efficiently. nih.gov

The resulting cyclobutane products can be classified as head-to-head (HH) or head-to-tail (HT) dimers, depending on the relative orientation of the substituents on the newly formed ring. nsf.gov Theoretical studies using Density Functional Theory (DFT) have been employed to predict the stability of the possible biradical intermediates and transition states, thereby rationalizing the observed product distribution. dnu.dp.uanih.gov These computational analyses help in understanding the energy barriers and the most likely pathways for the formation of the most stable dimer isomers. dnu.dp.ua While specific studies on the photochemical dimerization of this compound are not detailed, the principles observed with analogous heteroaryl acrylates provide a framework for predicting its behavior under photochemical conditions. dnu.dp.ua

Other Synthetic Approaches to Pyrimidinyl Acrylate Derivatives

Beyond the previously discussed methods, other synthetic strategies are available for the preparation of pyrimidinyl acrylate derivatives and their analogues, such as pyrimidine acrylamides. These approaches include N-acylation and various condensation reactions.

N-Acylation Reactions for Pyrimidine Acrylamides

A primary method for the synthesis of pyrimidine acrylamides involves the N-acylation of an aminopyrimidine. researchgate.net This reaction provides a direct route to analogues of pyrimidinyl acrylates where the ester linkage is replaced by an amide bond. The general procedure involves reacting an aminopyrimidine, such as 2-aminopyrimidine, with acryloyl chloride. researchgate.net The reaction is typically carried out in the presence of a base, like triethylamine, to neutralize the hydrochloric acid generated during the reaction. researchgate.net

The resulting N-substituted acrylamides are valuable compounds in polymer chemistry and have been copolymerized with various vinylic monomers. researchgate.net The structure of the synthesized pyrimidyl acrylamide (B121943) monomers can be confirmed using spectroscopic methods such as IR, ¹H NMR, and mass spectrometry. researchgate.net This synthetic route is versatile and can be applied to various substituted aromatic primary amines to produce a range of N-substituted acrylamides. researchgate.net

Below is a table summarizing a typical reaction for the synthesis of a pyrimidine acrylamide.

| Reactant 1 | Reactant 2 | Reagent | Product | Reference |

| 2-Aminopyrimidine | Acryloyl chloride | Triethylamine | 2-Pyrimidyl acrylamide | researchgate.net |

Condensation Reactions for Related Pyrimidinyl Acrylate Compounds

Condensation reactions are fundamental to the synthesis of many organic compounds, including pyrimidine derivatives and α,β-unsaturated systems like acrylates. bu.edu.egmdpi.com One of the most common and direct methods for constructing the pyrimidine ring itself is through the condensation of a 1,3-bifunctional three-carbon fragment (like a malonic acid derivative) with a compound containing an N-C-N fragment, such as an amidine, urea, or guanidine. bu.edu.eg

For the synthesis of the acrylate moiety onto a pre-existing pyrimidine ring, a common strategy is the Horner-Wadsworth-Emmons olefination. This reaction involves the condensation of a pyrimidine-5-carboxaldehyde with a phosphonate (B1237965) ylide, such as trimethyl phosphonoacetate, in the presence of a base. A similar synthesis has been reported for (E)-methyl 3-(pyridin-2-yl)acrylate, where 2-bromopyridine is first converted to an aldehyde, which then undergoes the Horner-Wadsworth-Emmons reaction to yield the final acrylate product. chemicalbook.com This approach offers good control over the stereochemistry, typically yielding the thermodynamically more stable (E)-isomer.

Another relevant method is the Doebner-Knoevenagel condensation, which has been developed for the selective synthesis of acrylamides. organic-chemistry.orgnih.gov This reaction occurs under mild, ambient temperature conditions and can tolerate a wide array of functional groups, affording the E-isomer with high selectivity. nih.gov The reaction typically involves an aldehyde, an amine, and a compound with an active methylene group, like malonic acid. organic-chemistry.org While primarily used for acrylamides, the principles of this condensation are relevant to the broader class of pyrimidinyl acrylic compounds.

The following table outlines a Horner-Wadsworth-Emmons approach analogous to the synthesis of related heteroaryl acrylates. chemicalbook.com

| Starting Material | Key Reagents | Intermediate | Final Product | Reference |

| 5-Bromopyrimidine | n-BuLi, DMF | Pyrimidine-5-carboxaldehyde | This compound | chemicalbook.com |

| Pyrimidine-5-carboxaldehyde | Trimethyl phosphonoacetate, Base | - | This compound | chemicalbook.com |

Chemical Transformations and Reactivity Studies of E Methyl 3 Pyrimidin 5 Yl Acrylate

Stereochemical Integrity and Isomerization Processes

The stereochemistry of the carbon-carbon double bond in (E)-methyl 3-(pyrimidin-5-yl)acrylate is a critical determinant of its reactivity, particularly in cyclization and polymerization reactions. The stability of the (E)-isomer and the conditions leading to its isomerization to the (Z)-form are of significant interest.

The (E)-isomer of α,β-unsaturated esters is generally more thermodynamically stable than the (Z)-isomer due to reduced steric hindrance. However, isomerization can be induced under specific conditions, such as exposure to ultraviolet light, heat, or chemical catalysts. While specific studies on the isomerization of this compound are not extensively detailed in the literature, the principles of E/Z isomerization for related heteroaryl acrylates suggest that photochemical conditions could promote the formation of a photostationary state containing a mixture of both E and Z isomers. Acidic or basic conditions, as well as the presence of radical species, can also facilitate rotation around the C=C bond, leading to isomerization. For many related acrylates, the Horner-Wadsworth-Emmons olefination is a common synthetic route that typically yields the (E)-isomer with high selectivity. chemicalbook.com

Cyclization Pathways of Pyrimidinyl Acrylate (B77674) Intermediates

The arrangement of functional groups in pyrimidinyl acrylates makes them valuable precursors for the synthesis of fused heterocyclic systems. Intramolecular reactions, often involving the pyrimidine (B1678525) ring and the acrylate side chain, provide efficient routes to complex scaffolds like pyrido[2,3-d]pyrimidines.

The pyrido[2,3-d]pyrimidine (B1209978) core is a "privileged scaffold" found in numerous biologically active molecules and approved pharmaceuticals. nih.govnih.gov One of the key synthetic strategies to construct this fused ring system involves the cyclization of a suitably functionalized pyrimidine bearing a three-carbon chain at the 5-position. Derivatives of this compound are ideal substrates for such transformations.

A common approach involves the introduction of an amino group onto the pyrimidine ring, typically at the C4 position. The subsequent intramolecular cyclization of the resulting 4-aminopyrimidin-5-yl acrylate derivative can proceed through several mechanisms, often promoted by thermal or acid/base-catalyzed conditions. For example, a palladium-catalyzed coupling reaction between a 4-aminopyrimidine (B60600) and an acrylic acid derivative, followed by an intramolecular cyclization, serves as a powerful method for constructing the pyridone ring of the pyrido[2,3-d]pyrimidine system. nih.gov This type of reaction, known as intramolecular Michael addition or condensation, results in the formation of the fused pyridine (B92270) ring.

The table below summarizes representative conditions for the synthesis of pyrido[2,3-d]pyrimidines from pyrimidine precursors.

| Starting Pyrimidine Derivative | Reagent(s) | Conditions | Product Type |

| 5-Bromo-4-aminopyrimidine | Crotonic acid, Pd catalyst | Palladium-catalyzed coupling followed by thermal cyclization | Pyrido[2,3-d]pyrimidin-7(8H)-one |

| 4-Aminopyrimidine-5-carbaldehyde | Malonic acid derivatives | Knoevenagel condensation followed by cyclization | Pyrido[2,3-d]pyrimidine derivative |

| 6-Aminouracil | α,β-Unsaturated aldehydes/ketones | Multi-step condensation and cyclization | Pyrido[2,3-d]pyrimidine-2,4-dione |

The cyclization of heteroarylamino acrylates is a versatile strategy for synthesizing fused heterocycles. The regioselectivity of the cyclization is often dictated by the nature of the heteroaryl ring, the substitution pattern, and the reaction conditions. In the case of an aminopyrimidine substituted with an acrylate moiety, cyclization can theoretically occur via different pathways.

Computational studies on the cyclization of the related (E)-methyl 3-(2-aminophenyl)acrylate have provided mechanistic insights that can be extrapolated to pyrimidinyl systems. nih.gov These studies highlight the role of the substrate itself and the solvent (e.g., water) in acting as catalysts or proton shuttles, effectively lowering the energy barriers for nucleophilic addition and subsequent cyclization steps. The strong electron-donating and accepting ability of the amino group is crucial for the reaction to proceed. nih.gov The specific position of the amino group on the pyrimidine ring and the electronic nature of other substituents will determine the most favorable cyclization pathway, leading selectively to specific isomers of the fused product.

Polymerization Behavior of this compound and its Derivatives

Acrylate monomers are widely used in polymer chemistry due to their ability to undergo polymerization via various mechanisms, most commonly free-radical polymerization. The incorporation of heterocyclic groups, such as pyrimidine, into the polymer structure can impart unique properties, including thermal stability, specific binding capabilities, and altered solubility.

While specific studies on the homopolymerization of this compound are not widely reported, its structural similarity to other functionalized acrylate monomers suggests it would be a viable monomer. rroij.com The polymerization of acrylate and methacrylate (B99206) monomers containing pyridine groups has been successfully demonstrated, yielding polymers with interesting characteristics. researchgate.net These polymerizations can often be carried out using free-radical initiators like azobisisobutyronitrile (AIBN) or through controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) for better control over molecular weight and dispersity. rroij.comresearchgate.net

The copolymerization of this compound with other common monomers, such as methyl acrylate or ethylene, could lead to hyperbranched copolymers with tunable properties. researchgate.netresearchgate.net The polar pyrimidine group would be incorporated into the non-polar polyolefin backbone, potentially influencing the material's morphology and surface properties.

The table below outlines common polymerization methods applicable to acrylate monomers.

| Polymerization Method | Initiator/Catalyst | Key Features |

| Free Radical Polymerization | AIBN, Benzoyl Peroxide | Simple, robust, suitable for a wide range of monomers. |

| Atom Transfer Radical Polymerization (ATRP) | Copper/ligand complex | Controlled/living polymerization, well-defined polymers. |

| Group Transfer Polymerization (GTP) | Silyl ketene (B1206846) acetals | Living polymerization, suitable for acrylate monomers. |

| Anionic Polymerization | Organolithium compounds | Living polymerization, requires high purity reagents. |

Functional Group Interconversions on the Pyrimidine and Acrylate Moieties

The pyrimidine and acrylate moieties of this compound offer opportunities for a variety of functional group interconversions, allowing for the synthesis of a diverse range of derivatives.

Reactions on the Pyrimidine Ring: The pyrimidine ring is generally electron-deficient and can be susceptible to nucleophilic attack, particularly if quaternized or activated with electron-withdrawing groups. wur.nlgrowingscience.com Nucleophilic aromatic substitution (SNAr) can be used to introduce various functional groups onto the ring. For instance, if the pyrimidine ring bears a suitable leaving group (e.g., a halogen), it can be displaced by nucleophiles like amines, alkoxides, or thiolates.

Reactions on the Acrylate Moiety: The methyl ester of the acrylate group can be readily transformed.

Hydrolysis: Basic or acidic hydrolysis will convert the methyl ester into the corresponding acrylic acid, which can be used for further reactions or to modify the solubility of the molecule.

Amidation: Reaction with amines can convert the ester into a variety of acrylamides. This is a common strategy for creating libraries of related compounds for biological screening. nih.govnih.gov

Michael Addition: The α,β-unsaturated system is an excellent Michael acceptor. Nucleophiles such as amines, thiols, or carbanions can add to the β-position of the double bond. researchgate.net This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

Computational and Theoretical Investigations of E Methyl 3 Pyrimidin 5 Yl Acrylate

Density Functional Theory (DFT) Studies of Molecular Structure and Electronic Properties

Density Functional Theory (DFT) has become a powerful tool in computational chemistry for investigating the structural and electronic properties of molecules. nih.gov This theoretical approach allows for the detailed analysis of compounds like (E)-methyl 3-(pyrimidin-5-yl)acrylate, providing insights into its stability, reactivity, and potential applications. DFT methods are employed to calculate various molecular properties by approximating the electron density of the system. ijcce.ac.ir

The first step in the theoretical investigation of a molecule is typically conformational analysis and geometry optimization. This process aims to identify the most stable three-dimensional arrangement of atoms, which corresponds to the global minimum on the potential energy surface. For this compound, this involves calculating the total energy for different spatial orientations (conformers) that arise from rotation around single bonds, such as the C-C bond connecting the pyrimidine (B1678525) ring and the acrylate (B77674) group.

The geometry is optimized using a specific DFT functional and basis set, such as B3LYP/6-311++G(d,p), which has been shown to provide reliable results for organic molecules. nih.govmaterialsciencejournal.org The optimization process systematically alters the bond lengths, bond angles, and dihedral angles until the configuration with the lowest possible energy is found. materialsciencejournal.org The resulting optimized structure provides crucial data on the molecule's spatial characteristics and serves as the foundation for all subsequent property calculations. For instance, DFT computations on similar heterocyclic compounds predict that the pyrimidine ring will be planar, while the molecule as a whole may adopt a specific, non-planar conformation to minimize steric hindrance. materialsciencejournal.org

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the chemical reactivity and electronic properties of a molecule. researchgate.netbhu.ac.in The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for describing molecular stability and reactivity. irjweb.comnih.gov

A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. nih.gov DFT calculations are used to determine the energies of the HOMO and LUMO and to visualize their electron density distributions. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrimidine ring, while the LUMO is likely distributed across the electron-withdrawing acrylate moiety, facilitating intramolecular charge transfer upon electronic excitation. researchgate.netnih.gov

Table 1: Representative FMO Properties and Global Reactivity Descriptors Note: The values presented are illustrative, based on DFT calculations for structurally related pyrimidine derivatives, as direct computational studies on this compound are not widely available.

| Parameter | Symbol | Formula | Typical Value (eV) |

| HOMO Energy | EHOMO | - | -6.40 to -6.86 |

| LUMO Energy | ELUMO | - | -0.83 to -1.61 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.79 to 6.03 |

| Hardness | η | (ELUMO - EHOMO) / 2 | 2.39 to 3.01 |

| Softness | S | 1 / (2η) | 0.16 to 0.21 |

| Electronegativity | χ | -(EHOMO + ELUMO) / 2 | 3.61 to 4.23 |

| Electrophilicity Index | ω | χ² / (2η) | 2.16 to 2.99 |

Data compiled from analogous compounds reported in reference nih.gov.

The Molecular Electrostatic Potential Surface (MEPS) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. bhu.ac.innih.gov The MEPS is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values.

Typically, regions with a negative electrostatic potential (colored red to yellow) are electron-rich and susceptible to electrophilic attack. In this compound, these areas are expected to be located around the electronegative nitrogen atoms of the pyrimidine ring and the carbonyl oxygen atom of the acrylate group. nih.gov Regions with a positive electrostatic potential (colored blue) are electron-deficient and are favorable sites for nucleophilic attack; these are usually found around the hydrogen atoms. researchgate.net Areas with a neutral potential (green) are characteristic of nonpolar regions. The MEPS map provides a clear, intuitive picture of the molecule's reactivity patterns and intermolecular interaction sites. nih.gov

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization, intramolecular interactions, and the stability of molecular structures. acadpubl.eu It examines the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a more intense interaction and greater stabilization of the molecule. rsc.org

Table 2: Illustrative NBO Donor-Acceptor Interactions Note: This table presents plausible interactions for this compound based on NBO analyses of similar heterocyclic and acrylate systems.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (1) N1 | π* (C2-N3) | ~25-35 | Lone Pair -> Antibonding π |

| LP (1) N3 | π* (C2-N1) | ~25-35 | Lone Pair -> Antibonding π |

| LP (2) O(carbonyl) | π* (C=C) | ~15-25 | Lone Pair -> Antibonding π |

| π (C=C) | π* (C=O) | ~10-20 | π -> Antibonding π |

Molecules with extensive conjugated π-electron systems and significant charge asymmetry often exhibit non-linear optical (NLO) properties, making them candidates for applications in optoelectronics and photonics. bohrium.com Pyrimidine derivatives are of particular interest for NLO materials due to the electron-withdrawing nature of the pyrimidine ring, which can be incorporated into push-pull molecular designs. nih.gov Computational DFT methods are used to predict the NLO response of a molecule by calculating its electric dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β₀).

A high value of first-order hyperpolarizability indicates a strong NLO response. For this compound, the combination of the electron-deficient pyrimidine ring and the acrylate system could lead to significant intramolecular charge transfer and, consequently, notable NLO properties. Theoretical calculations allow for the screening of such compounds for their potential in advanced optical materials. rsc.orgresearchgate.net Studies on similar pyrimidine derivatives have shown that the crystalline environment can significantly enhance NLO behavior compared to the isolated molecule. nih.gov

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions by mapping the entire reaction pathway. zsmu.edu.ua This involves identifying the structures of reactants, products, intermediates, and, most importantly, the transition states (TS). By calculating the energies of these species, a potential energy surface can be constructed, and the activation energy (the energy barrier between reactants and the transition state) can be determined.

For this compound, theoretical studies could investigate various reactions, such as cycloadditions, polymerization, or multicomponent reactions. nih.gov For example, a DFT study on the photochemical dimerization of a related compound, methyl 3-(2-furyl)acrylate, successfully explained the observed regioselectivity by analyzing the interaction between the frontier orbitals of the reacting molecules in their ground and triplet excited states. mdpi.comnih.gov Such computational investigations provide deep insights into reaction feasibility, selectivity, and kinetics, guiding the design of synthetic routes and the prediction of reaction outcomes. zsmu.edu.ua

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions of Analogues

Computational techniques such as molecular docking and molecular dynamics (MD) simulations are powerful tools for elucidating the interactions between small molecules and their biological targets. For analogues of this compound, these methods provide critical insights into their potential as inhibitors for various enzymes.

Molecular docking studies on pyrimidine derivatives have been instrumental in understanding their binding to various protein targets. For instance, in studies involving Focal Adhesion Kinase (FAK), a key target in cancer therapy, pyrimidine-based inhibitors have been shown to interact with key residues in the active site. arabjchem.orgrsc.org Docking simulations reveal that the binding is often driven by a combination of hydrogen bonds, hydrophobic interactions, and electrostatic forces. arabjchem.orgconsensus.app For example, the pyrimidine core can form crucial hydrogen bonds with the hinge region of the kinase, a common binding motif for kinase inhibitors.

In the context of FAK, key amino acid residues such as Cys502, Ile428, Leu553, Leu567, and Leu501 have been identified as important for the interaction with pyrimidine-based inhibitors. rsc.org The binding energy of these interactions can be calculated to predict the affinity of the compound for the target. For example, a newly designed pyrimidine derivative, compound D3, showed a satisfactory binding energy of -158.362 kJ/mol in the active site of the FAK receptor. rsc.org

Molecular dynamics simulations further refine the understanding of these interactions by providing a dynamic view of the ligand-receptor complex over time. These simulations, often run for nanoseconds, confirm the stability of the binding mode predicted by docking. rsc.orgmdpi.com For instance, MD simulations have confirmed the stability of pyrimidine derivatives within the FAK active site, reinforcing the docking results. rsc.org

Similarly, molecular docking studies on pyrimidine acrylamides as lipoxygenase inhibitors have supported experimental findings, identifying potent inhibitors with IC50 values as low as 1.1 μM. nih.govresearchgate.net These computational analyses help to rationalize the observed biological activity and guide the design of more potent analogues.

Table 1: Predicted Binding Affinities of Pyrimidine Analogues to Target Receptors

| Compound Analogue | Target Protein | Predicted Binding Energy (kJ/mol) | Key Interacting Residues |

|---|---|---|---|

| Pyrimidine Derivative D3 | FAK | -158.362 | Cys502, Ile428, Leu553, Leu567, Leu501 |

| Defactinib (Reference) | FAK | -120.872 | Not specified |

| Furo[2,3-d]pyrimidine (B11772683) 10b | PI3Kα | Not specified (IC50 = 0.175 μM) | Not specified |

| Furo[2,3-d]pyrimidine 10b | PI3Kβ | Not specified (IC50 = 0.071 μM) | Not specified |

| Furo[2,3-d]pyrimidine 10b | AKT | Not specified (IC50 = 0.411 μM) | Not specified |

Computational models, particularly those derived from molecular docking and MD simulations, are pivotal in predicting the inhibitory activities of novel compounds. The calculated binding free energy from these simulations often correlates well with experimentally determined inhibitory constants (e.g., IC50 or Ki).

For pyrimidine-based FAK inhibitors, the binding free energies calculated using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) have been used to rank the potency of different analogues. rsc.org These predictions are based on the principle that a lower binding free energy corresponds to a more stable ligand-receptor complex and, consequently, higher inhibitory activity.

These computational predictions are not limited to a single target. For example, novel furo[2,3-d]pyrimidine derivatives have been computationally evaluated as dual inhibitors of PI3K/AKT, with molecular docking and dynamics revealing improved binding patterns that correlate with potent anticancer activity. rsc.org The insights gained from these models, such as the importance of specific hydrogen bonds or hydrophobic contacts, can be used to design new analogues with enhanced inhibitory potential.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This is achieved by correlating molecular descriptors (numerical representations of chemical structure) with experimental activity data.

For pyrimidine-based inhibitors, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully employed. arabjchem.org These studies generate 3D contour maps that visualize the regions around a molecule where modifications are likely to increase or decrease activity.

In a study on FAK inhibitors, a CoMSIA model was developed that showed good predictive ability (R²pred = 0.8362). arabjchem.org The contour maps from this model indicated that hydrophobic and hydrogen bond donor fields had a significant impact on the inhibitory activity. rsc.org Specifically, the steric and hydrophobic fields contributed 31% and 69%, respectively, to the model, highlighting the major influence of hydrophobicity on ligand-receptor interactions. arabjchem.org

These QSAR models serve as valuable tools for the virtual screening of large compound libraries and for the rational design of new, more potent inhibitors. By understanding the structural requirements for high activity, chemists can prioritize the synthesis of compounds with a higher probability of success, thereby accelerating the drug discovery process. A workflow for data-driven machine learning QSAR has been developed for pyrimidine and uracil (B121893) derivatives, demonstrating the potential for predictive modeling in the search for new active compounds. mdpi.com

Table 2: QSAR Model Validation Parameters for Pyrimidine-Based FAK Inhibitors

| QSAR Model | q² (Cross-validated R²) | R² (Non-cross-validated R²) | R²pred (Predictive R²) | Field Contributions |

|---|---|---|---|---|

| CoMFA | 0.528 | Not specified | 0.7557 | Not specified |

| CoMSIA | 0.757 | 0.971 | 0.8362 | Steric (31%), Hydrophobic (69%) |

| CoMSIA/HD | 0.699 | 0.931 | 0.815 | Hydrophobic and Donor fields are significant |

Applications of E Methyl 3 Pyrimidin 5 Yl Acrylate and Its Derivatives in Advanced Chemical Synthesis

Utilization as Key Building Blocks for Complex Heterocyclic Systems

The unique bifunctional nature of (E)-methyl 3-(pyrimidin-5-yl)acrylate and its derivatives positions them as crucial building blocks for the synthesis of complex heterocyclic compounds. The pyrimidine (B1678525) core is a common feature in many biologically active molecules, and the acrylate (B77674) tail provides a reactive handle for annulation and modification reactions to build fused ring systems.

Precursors for Pyrido[2,3-d]pyrimidines and other Fused Pyrimidines

Pyrido[2,3-d]pyrimidines are a class of fused heterocyclic scaffolds that are of significant interest in medicinal chemistry due to their structural resemblance to DNA bases and their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.govjocpr.com The synthesis of these systems often involves the construction of a pyridine (B92270) ring onto a pre-existing, appropriately substituted pyrimidine. nih.gov

Derivatives of this compound are ideal substrates for such cyclization strategies. The acrylate portion can be considered a three-carbon synthon that, through a sequence of reactions, can form the pyridine ring fused to the pyrimidine core. A notable example is found in the synthesis of intermediates for Ribociclib, a CDK inhibitor. In this process, a derivative, ethyl-2-bromo-3-(2-chloro-4-(cyclopentylamino)pyrimidin-5-yl)acrylate, undergoes an intramolecular Heck-type cyclization. google.com The reaction, catalyzed by a palladium complex, results in the formation of a pyrrolo[2,3-d]pyrimidine core, a closely related fused heterocyclic system. google.com

This synthetic approach highlights the utility of pyrimidinyl acrylates in constructing fused bicyclic systems. The general strategy involves the introduction of a nucleophilic group on the pyrimidine ring that can attack the acrylate system, or a transition-metal-catalyzed cyclization, leading to the formation of the new fused ring.

Table 1: Synthesis of Fused Pyrimidines from Acrylate Derivatives

| Starting Material | Reaction Type | Fused Heterocyclic Product | Reference |

|---|---|---|---|

| Ethyl-2-bromo-3-(2-chloro-4-(cyclopentylamino)pyrimidin-5-yl)acrylate | Intramolecular Palladium-catalyzed Cyclization | Ethyl 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate | google.com |

Synthesis of Pyrimidine-Based Nucleoside Analogues

Nucleoside analogues are synthetic compounds that mimic natural nucleosides and are cornerstones in the development of antiviral and anticancer drugs. nih.govfiu.edu A common strategy in their design involves modification at the C-5 position of the pyrimidine base, as this position is amenable to chemical alteration without disrupting the essential hydrogen-bonding patterns required for biological activity. fiu.edu

This compound, with its acrylate substituent at the C-5 position, is a prime candidate for elaboration into various nucleoside analogues. The acrylate group can be chemically transformed into a variety of functional groups or linkers, which can then be attached to sugar moieties or their mimics. For instance, the double bond of the acrylate can undergo reactions like hydroazidation, hydrosulfonylation, or hydrogermylation to introduce diverse functionalities. fiu.edu These modified pyrimidines can then be coupled with ribose or deoxyribose derivatives to form the target nucleoside analogues. mdpi.comresearchgate.net

The synthesis of these analogues often employs strategies like the Vorbrüggen reaction, which involves the condensation of a silylated pyrimidine base with a protected sugar derivative. nih.gov The ability to pre-functionalize the C-5 position using the acrylate handle allows for the creation of a diverse library of nucleoside analogues for biological screening. mdpi.comresearchgate.net

Role in Multi-Component Reactions and Cascade Processes

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating substantial portions of all starting materials. beilstein-journals.orgresearchgate.net Cascade reactions involve a sequence of intramolecular transformations, often triggered by a single event, leading to a significant increase in molecular complexity. Both methodologies are powerful tools in modern organic synthesis for the rapid construction of heterocyclic libraries. nih.govresearchgate.net

This compound is an excellent substrate for these processes due to its dual reactivity. The acrylate moiety serves as a potent Michael acceptor, readily reacting with nucleophiles. The pyrimidine ring itself contains nitrogen atoms that can act as nucleophiles or be involved in subsequent cyclization steps.

A key reaction type where this compound can participate is the aza-Michael addition. d-nb.info In a potential MCR, a dinucleophile, such as a substituted amidine or guanidine, could first add to the acrylate double bond. The resulting intermediate could then undergo an intramolecular cyclization/condensation with a third component, leading to the formation of complex, polycyclic heterocyclic systems in a single operation. The reaction of various azoles with methyl acrylate under solvent-free conditions demonstrates the high reactivity of acrylates as Michael acceptors for nitrogen heterocycles. d-nb.info This reactivity profile suggests that this compound could be a valuable component in the discovery of novel heterocyclic scaffolds through combinatorial and diversity-oriented synthesis.

Development of Functional Materials Incorporating Pyrimidinyl Acrylate Units

The incorporation of specific chemical moieties into polymers is a fundamental strategy for creating functional materials with tailored properties. Acrylate monomers are widely used in polymer science to produce a vast range of plastics, coatings, adhesives, and elastomers. wikipedia.org

Incorporation into Polymeric Structures

This compound can be utilized as a specialty or functional monomer in radical polymerization processes to synthesize polymers with pendant pyrimidine groups. nih.govgoogle.com The acrylate functionality undergoes polymerization in a manner similar to common monomers like methyl acrylate or butyl acrylate. google.com

The resulting polymer would have a polyacrylate backbone with pyrimidin-5-yl-ethyl ester side chains. The presence of the pyrimidine units along the polymer chain can impart unique properties to the material. For example, the nitrogen atoms in the pyrimidine ring can engage in hydrogen bonding, which could influence the polymer's thermal properties, solubility, and adhesion. These pyrimidine-functionalized polymers could find applications in areas such as:

Drug Delivery : The polymer could act as a carrier for other therapeutic agents.

Specialty Coatings and Adhesives : The hydrogen-bonding capability could enhance adhesion to polar substrates. wikipedia.org

Stimuli-Responsive Materials : The basicity of the pyrimidine nitrogen atoms could allow the material to respond to changes in pH.

The synthesis of such polymers can be achieved through standard free-radical polymerization techniques, initiated by agents like azobisisobutyronitrile (AIBN). google.com

Table 2: Potential Properties of Polymers Incorporating Pyrimidinyl Acrylate Units

| Property | Origin | Potential Application |

|---|---|---|

| Enhanced Thermal Stability | Inter-chain hydrogen bonding via pyrimidine rings | High-performance plastics |

| Modified Solubility | Polarity and hydrogen-bonding capacity of pyrimidine | pH-responsive hydrogels, drug delivery |

| Improved Adhesion | Interaction of pyrimidine nitrogens with substrates | Specialty adhesives and coatings |

Biological and Pharmacological Research Applications of E Methyl 3 Pyrimidin 5 Yl Acrylate Derivatives

Exploration of Pyrimidinyl Acrylate (B77674) Scaffolds as Enzyme Inhibitors

The unique structural features of pyrimidinyl acrylate derivatives make them promising candidates for the inhibition of various enzymes implicated in disease pathogenesis. Researchers have explored their potential to target several key enzyme families.

Tyrosine Kinase Inhibitors (e.g., EGFR, FAK)

Tyrosine kinases are crucial mediators of cellular signaling pathways that regulate cell growth, proliferation, and differentiation. nih.gov Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them important targets for anticancer drug development. nih.gov The pyrimidine (B1678525) scaffold is a key component of several approved epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. ekb.eg

Research into 5-trifluoromethylpyrimidine derivatives has demonstrated their potential as EGFR inhibitors. For instance, compound 9u ( (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide) exhibited potent inhibitory activity against EGFR kinase with an IC₅₀ value of 0.091 μM. nih.gov This compound also showed excellent antitumor activity against A549, MCF-7, and PC-3 cancer cell lines. nih.gov While not a direct derivative of (E)-methyl 3-(pyrimidin-5-yl)acrylate, this study highlights the potential of the pyrimidine core in designing EGFR inhibitors.

Focal Adhesion Kinase (FAK) is another non-receptor tyrosine kinase that is overexpressed in various cancers and plays a role in tumor development and metastasis. nih.gov Pyrimidine-based compounds have been investigated as FAK inhibitors. One review highlighted a compound that exhibited potent FAK inhibitory activity, reducing the migration and invasion of PA-1 cells. ijrpr.com Although specific data on this compound derivatives as FAK inhibitors is limited, the established activity of other pyrimidine derivatives suggests that this scaffold is a promising starting point for the design of novel FAK inhibitors. nih.govijrpr.com

| Compound | Target | IC₅₀ (μM) | Cell Lines Tested | Reference |

| 9u | EGFR Kinase | 0.091 | A549, MCF-7, PC-3 | nih.gov |

Lipoxygenase Inhibitors

Lipoxygenases (LOX) are a family of enzymes that play a critical role in the biosynthesis of leukotrienes, which are inflammatory mediators. nih.gov Inhibition of LOX is a therapeutic strategy for inflammatory diseases. nih.gov A series of novel piperidine (B6355638) pyrimidine cinnamic acids amides, which share structural similarities with pyrimidinyl acrylates, have been synthesized and evaluated for their lipoxygenase inhibitory activity. nih.govnih.govresearchgate.net

In one study, two derivatives demonstrated highly potent inhibition of soybean lipoxygenase, with IC₅₀ values of 1.1 μM and 10.7 μM. nih.govnih.govresearchgate.net These findings underscore the potential of the pyrimidine acrylamide (B121943) scaffold as a source of effective lipoxygenase inhibitors. nih.govnih.govresearchgate.net

| Compound | Target Enzyme | IC₅₀ (μM) | Reference |

| Derivative 1 | Soybean Lipoxygenase | 1.1 | nih.govnih.govresearchgate.net |

| Derivative 2 | Soybean Lipoxygenase | 10.7 | nih.govnih.govresearchgate.net |

Adenosine (B11128) Receptor Antagonists

Adenosine receptors are G-protein coupled receptors that are involved in various physiological processes, and their modulation has therapeutic potential in a range of diseases. rrpharmacology.rucyberleninka.ru The pyrimidine core is a feature of some adenosine receptor antagonists. ekb.eg For example, a series of dual A₂A/A₂B adenosine receptor (AR) antagonists based on a triazole-pyrimidine-methylbenzonitrile core have been designed and synthesized, with one compound displaying an IC₅₀ of 14.12 nM on A₂B AR. ekb.eg

Furthermore, research on azolo[1,5-a]pyrimidine nitro derivatives has identified compounds with A₁-blocking effects in vitro. rrpharmacology.rucyberleninka.ru While these are not acrylate derivatives, the findings suggest that the pyrimidine scaffold can be effectively utilized to develop adenosine receptor antagonists. The exploration of this compound derivatives in this context could yield novel and selective antagonists.

Investigation of Anticancer Activities of Derivatives

The pyrimidine scaffold is a well-established pharmacophore in anticancer drug discovery, with numerous approved drugs containing this heterocyclic ring. nih.govijrpr.comijcrt.org Derivatives of this compound are being investigated for their potential to combat cancer through various mechanisms.

Inhibition of Cell Proliferation and Metastasis

A hallmark of cancer is uncontrolled cell proliferation. Many pyrimidine derivatives have been shown to inhibit the proliferation of various cancer cell lines. nih.govencyclopedia.pub For instance, a study on new 4,6-substituted pyrimidine derivatives demonstrated their ability to inhibit the proliferation of a panel of cancer cell lines, including colon adenocarcinoma, breast cancer, and lung cancer. nih.govencyclopedia.pub

Metastasis, the spread of cancer cells to distant organs, is a major cause of cancer-related mortality. ijrpr.com Research has indicated that certain pyrimidine derivatives can inhibit cancer cell migration and invasion. ijrpr.com One compound was reported to not only reduce the migration and invasion of PA-1 cells but also to decrease the expression of matrix metalloproteinases (MMP-2 and MMP-9), which are enzymes crucial for invasion. ijrpr.com This suggests that the pyrimidinyl acrylate scaffold could be a valuable template for developing agents that can suppress both tumor growth and its metastatic spread.

Interference with DNA Synthesis and Cell Replication

Interfering with the synthesis and replication of DNA is a key mechanism of action for many chemotherapeutic agents. The structural similarity of pyrimidine to the nucleobases in DNA makes it an ideal candidate for designing molecules that can disrupt these fundamental cellular processes. ekb.eg

Pyrimidine analogs such as 5-Fluorouracil (5-FU) are known to inhibit thymidylate synthase, an enzyme critical for the synthesis of deoxythymidine triphosphate (dTTP), a necessary component of DNA. ekb.eg This inhibition leads to a depletion of dTTP, which in turn disrupts DNA synthesis and repair, ultimately leading to cell death. ekb.eg

Furthermore, some pyrimidine derivatives have been proposed to act as Topoisomerase IIα inhibitors. nih.govencyclopedia.pub Topoisomerase IIα is an enzyme that plays a vital role in altering the topology of DNA, a process essential for DNA replication and transcription. nih.govencyclopedia.pub By inhibiting this enzyme, these compounds can induce DNA double-strand breaks and trigger apoptosis (programmed cell death). nih.govencyclopedia.pub Molecular docking studies have suggested that the pyrimidine ring can intercalate into the DNA double helix, further disrupting its structure and function. encyclopedia.pub These mechanisms highlight the potential of this compound derivatives to act as effective anticancer agents by directly targeting the machinery of DNA synthesis and replication.

Assessment of Antimicrobial and Antiviral Potential of Pyrimidinyl Acrylate Analogues

The search for novel antimicrobial and antiviral agents is a critical area of pharmaceutical research. Pyrimidine derivatives have been extensively investigated for these properties, and the inclusion of an acrylate or a related functional group can modulate this activity. nih.govmdpi.com

Research into homopolymers derived from N-(5-oxo-7-phenyl-5,6-dihydro-pyrimido[4,5-d]-pyrimidin-2yl)-acrylate has demonstrated the potential of incorporating an acrylate group into a pyrimidine scaffold to achieve antimicrobial effects. researchgate.net While specific data on simple this compound analogues is limited, broader studies on related pyrimidine structures offer valuable insights. For instance, various 3,4-dihydropyrimidinone-coumarin analogues have shown excellent antibacterial activity against Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 0.2 to 6.25 µg/mL. mdpi.com Similarly, certain pyrimidine derivatives bearing two chlorine atoms have demonstrated potent, broad-spectrum antimicrobial activity against multiple bacterial and fungal strains at MICs of 12.5 µg/mL. mdpi.com

In the antiviral domain, pyrimidine analogues are a cornerstone of antiviral therapy. Studies on pyrimidine nucleoside analogues have shown significant activity against DNA viruses like herpes simplex and vaccinia virus. nih.gov More complex fused pyrimidine systems have also been explored. For example, 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines and their analogues have been identified as promising antiviral agents against flaviviruses such as Zika virus (ZIKV) and Dengue virus (DENV). scienceopen.com One lead compound from this class demonstrated strong anti-ZIKV activity with a 93% titer reduction at 8.5 µM. scienceopen.com Furthermore, acrylamide derivatives, which are structurally related to acrylates, have been investigated as potential inhibitors of the Chikungunya virus (CHIKV), with one promising compound showing 81% viral inhibition. researchgate.net

| Compound Class | Target Organism/Virus | Activity Metric | Observed Activity | Reference |

|---|---|---|---|---|

| 3,4-Dihydropyrimidinone-coumarin analogues | Staphylococcus aureus | MIC | 0.2–6.25 µg/mL | mdpi.com |

| Dichloro-substituted pyrimidine derivatives | Various bacteria & fungi | MIC | 12.5 µg/mL | mdpi.com |

| 4,7-Disubstituted 7H-pyrrolo[2,3-d]pyrimidine | Zika Virus (ZIKV) | % Titer Reduction | 93% at 8.5 µM | scienceopen.com |

| Acrylamide derivative (LQM334) | Chikungunya Virus (CHIKV) | % Viral Inhibition | 81% | researchgate.net |

| Arabinosylcytosine | Herpes Simplex Virus | Plaque Inhibition | High | nih.gov |

Antioxidant and Anti-inflammatory Properties of Related Compounds

Oxidative stress and inflammation are interconnected pathological processes underlying many chronic diseases. Pyrimidine derivatives have been a focus for developing agents that can modulate these pathways. nih.govijpsonline.com The combination of a pyrimidine core with an acrylic acid-derived structure has been explored for synergistic or enhanced antioxidant and anti-inflammatory effects. nih.govnih.gov

A notable study synthesized a series of novel piperidine pyrimidine acrylamides and evaluated their potential as antioxidant and anti-inflammatory agents. nih.govresearchgate.net For anti-inflammatory activity, the compounds were tested for their ability to inhibit soybean lipoxygenase (LOX), an enzyme involved in the inflammatory cascade. nih.gov Two derivatives emerged as highly potent LOX inhibitors, with IC50 values of 1.1 µM and 10.7 µM, respectively. nih.govnih.gov The most potent compound's activity was comparable to that of nordihydroguaiaretic acid (NDGA), a well-known LOX inhibitor. nih.gov

The antioxidant potential of these compounds was assessed through their ability to inhibit lipid peroxidation. Several of the pyrimidine acrylamide derivatives demonstrated moderate to good inhibition of lipid peroxidation. nih.gov For example, the pyrimidine derivative of (2E,4E)-5-(4-(dimethylamino)phenyl)penta-2,4-dienoic acid showed the highest activity, with 82% inhibition, followed by the derivative of 3-(2-thienyl)acrylic acid at 78% inhibition. nih.gov These findings suggest that the hybrid structure of pyrimidine and an acrylic acid derivative can effectively target pathways involved in both inflammation and oxidative stress. nih.gov Other studies have also confirmed that various pyrimidine scaffolds can reduce levels of reactive oxygen species (ROS) and selectively inhibit cyclooxygenase-2 (COX-2), a key enzyme in inflammation. nih.gov

| Compound | Assay | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Pyrimidine Acrylamide Derivative (9) | Lipoxygenase Inhibition | IC₅₀ | 1.1 µM | nih.govnih.gov |

| Pyrimidine Acrylamide Derivative (5) | Lipoxygenase Inhibition | IC₅₀ | 10.7 µM | nih.govnih.gov |

| Pyrimidine derivative of (2E,4E)-5-(4-(dimethylamino)phenyl)penta-2,4-dienoic acid (7) | Lipid Peroxidation | % Inhibition | 82% | nih.gov |

| Pyrimidine derivative of 3-(2-thienyl)acrylic acid (5) | Lipid Peroxidation | % Inhibition | 78% | nih.gov |

| Pyrimidine derivatives L1 and L2 | COX-2 Inhibition | Selectivity | High selectivity towards COX-2 | nih.gov |

| Pyrimidine derivatives L1 and L2 | ROS Scavenging | Effect | Reduced free radical levels | nih.gov |

Structure-Activity Relationship (SAR) Studies for Bioactive Pyrimidinyl Acrylate Derivatives

Understanding the structure-activity relationship (SAR) is crucial for optimizing lead compounds and designing more potent and selective therapeutic agents. nih.goveurekaselect.com For pyrimidinyl acrylate derivatives, SAR studies help elucidate how modifications to both the pyrimidine ring and the acrylate side chain influence biological activity.

In the context of the anti-inflammatory and antioxidant pyrimidine acrylamides, several SAR insights were established. It was observed that the presence of an additional double bond in the dienoyl side chain, as seen in the (2E,4E)-5-(4-(dimethylamino)phenyl)penta-2,4-dienoic acid derivative, appeared to enhance the inhibitory activity against lipid peroxidation. nih.gov This suggests that extending the conjugation of the acrylate system may be favorable for antioxidant effects. Conversely, the study on these hybrids noted that their moderate activity in DPPH radical scavenging assays might be related to their molecular bulkiness, indicating a potential steric hindrance effect. nih.govnih.gov

Broader SAR studies on pyrimidine derivatives have consistently shown that the nature and position of substituents on the pyrimidine ring are critical determinants of biological activity. nih.govresearchgate.net For antiviral activity in 7H-pyrrolo[2,3-d]pyrimidine analogues, an electron-withdrawing group (such as a cyano group) on a benzyl (B1604629) substituent was found to be important for potent anti-ZIKV activity. scienceopen.com For general anti-inflammatory activity, the planarity of the heteroaromatic system appears to be a key factor, as flat, conjugated pyrimidine systems showed noticeable inhibitory activity against nitric oxide (NO) synthesis, which was lost in their non-planar dihydropyrimidine (B8664642) counterparts. mdpi.com In antiviral nucleoside analogues, lower lipophilicity was correlated with higher antiviral activity, likely due to improved cellular transport, although the specific chemical structure remains the primary driver of efficacy. nih.gov These general principles can guide the rational design of novel this compound derivatives with enhanced pharmacological profiles.

Future Research Directions and Emerging Trends in E Methyl 3 Pyrimidin 5 Yl Acrylate Chemistry

The landscape of chemical synthesis and application is continually evolving, driven by the dual needs for enhanced efficiency and greater sustainability. For a molecule with the potential of (E)-methyl 3-(pyrimidin-5-yl)acrylate, future research is poised to explore innovative methodologies and applications that align with these modern imperatives. The following sections outline key areas of prospective research and emerging trends that are likely to shape the future of this compound and its derivatives.

Q & A

Q. Why do synthetic yields vary between literature reports?

- Methodological Answer : Variability stems from:

- Oxygen sensitivity : Use rigorous degassing (freeze-pump-thaw cycles).

- Catalyst lot differences : Pre-activate Pd catalysts with reducing agents (e.g., NaBH₄).

- Byproduct analysis : Employ GC-MS to identify inhibitory side-products (e.g., homocoupling dimers) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |